![molecular formula C16H11F3N4O3S B2740532 N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide CAS No. 865659-79-6](/img/structure/B2740532.png)
N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
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Description
N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H11F3N4O3S and its molecular weight is 396.34. The purity is usually 95%.
BenchChem offers high-quality N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Dynamics
Pyrazole derivatives have been extensively studied for their industrial and biological significance. Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum chemical studies and molecular dynamic simulations, have been employed to understand the structural and electronic properties of these compounds. For instance, vibrational spectroscopy has been used to analyze N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, revealing insights into its molecular geometry, electronic structure, and potential energy distribution. These studies facilitate the exploration of pyrazole derivatives' reactivity and stability, contributing to their potential as non-linear optical materials due to significant hyperpolarizability values. Molecular docking studies have further confirmed the potential of certain pyrazole derivatives as inhibitors of specific proteins, indicating their relevance in drug discovery and biological applications (Pillai et al., 2017).
Antimicrobial and Antioxidant Properties
Pyrazole derivatives have demonstrated promising antimicrobial and antioxidant properties. Through synthesis and characterization, compounds like E-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been identified to exhibit in vitro antidiabetic and antioxidant activities. Molecular docking studies suggest that these compounds may inhibit enzymes like α-glucosidase, highlighting their potential in anti-diabetic therapy (Karrouchi et al., 2020).
Anticancer Evaluation
Novel pyrazole-integrated compounds have been synthesized and evaluated for their antimicrobial activity. Compounds like 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles have shown potent to weak antimicrobial activity, with certain derivatives emerging as effective agents. The evaluation of these compounds against various bacteria and fungi offers a basis for developing new antimicrobial agents (Ningaiah et al., 2014).
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3S/c1-23-15-9(13(22-23)16(17,18)19)5-12(27-15)14(24)21-20-6-8-2-3-10-11(4-8)26-7-25-10/h2-6H,7H2,1H3,(H,21,24)/b20-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGLEKPXQVWCDA-CGOBSMCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NN=CC3=CC4=C(C=C3)OCO4)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(S2)C(=O)N/N=C/C3=CC4=C(C=C3)OCO4)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide |
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